Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate hydrochloride
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Overview
Description
Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate hydrochloride is a synthetic organic compound with the molecular formula C8H13ClN4O2S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its thiazole ring, which is a sulfur-containing heterocycle, and its carbamimidamido group, which contributes to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-4-methyl-1,3-thiazole-5-carboxylic acid ethyl ester.
Reaction with Acetylamino: This intermediate is reacted with acetylamino under acidic conditions to form the desired product.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms are often employed to enhance yield and purity while minimizing production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbamimidamido group, where nucleophiles like amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The carbamimidamido group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate hydrochloride can be compared with other similar compounds, such as:
Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate: Lacks the carbamimidamido group, resulting in different reactivity and biological activity.
Methyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its solubility and reactivity.
2-Carbamimidamido-4-methyl-1,3-thiazole-5-carboxylic acid: The free acid form, which has different solubility and reactivity compared to the ester derivatives.
Properties
IUPAC Name |
ethyl 2-(diaminomethylideneamino)-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2S.ClH/c1-3-14-6(13)5-4(2)11-8(15-5)12-7(9)10;/h3H2,1-2H3,(H4,9,10,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZWYNDWOXSKNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N=C(N)N)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592785 |
Source
|
Record name | Ethyl 2-[(diaminomethylidene)amino]-4-methyl-1,3-thiazole-5-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131184-96-8 |
Source
|
Record name | Ethyl 2-[(diaminomethylidene)amino]-4-methyl-1,3-thiazole-5-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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